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molecular formula C11H10ClNO6 B2741886 Dimethyl 2-(2-chloro-4-nitrophenyl)malonate CAS No. 73088-10-5

Dimethyl 2-(2-chloro-4-nitrophenyl)malonate

Cat. No. B2741886
M. Wt: 287.65
InChI Key: SKVWJFVXCSQZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232283B2

Procedure details

NaH (288 mmol) was suspended in DMF (370 mL) at 0° C. under an atmosphere of nitrogen. Dimethyl malonate (261 mmol) in DMF (30 mL) was added dropwise over a period of 20 min. at 0° C. and stirring was continued at 0° C. for 30 min. Then 1,2-dichloro-4-nitrobenzene (130 mmol) in DMF (35 mL) was added dropwise at 0° C. over a period of 20 min. The mixture was stirred at 70° C. for 15 h. The reaction mixture was cooled to room temperature and quenched with NH4Cl. The solution was successively washed with EtOAc (1×100 mL, 1×250 mL) and water (2×150 mL). To facilitate separation of the layers, sat. aq. NaCl (20 mL) was added. The organic layer was separated and washed with sat. aq. NaCl (2×100 mL). The aqueous layer was backextracted with EtOAc (2×50 mL). The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure. The crude material was recrystallized from EtOH to give dimethyl 2-(2-chloro-4-nitrophenyl)malonate as a solid (74%).
Name
Quantity
288 mmol
Type
reactant
Reaction Step One
Quantity
261 mmol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
130 mmol
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
370 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:10][CH3:11])(=[O:9])[CH2:4][C:5]([O:7][CH3:8])=[O:6].Cl[C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][C:14]=1[Cl:22]>CN(C=O)C>[Cl:22][C:14]1[CH:15]=[C:16]([N+:19]([O-:21])=[O:20])[CH:17]=[CH:18][C:13]=1[CH:4]([C:3]([O:10][CH3:11])=[O:9])[C:5]([O:7][CH3:8])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
288 mmol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
261 mmol
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
130 mmol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
370 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 70° C. for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
quenched with NH4Cl
WASH
Type
WASH
Details
The solution was successively washed with EtOAc (1×100 mL, 1×250 mL) and water (2×150 mL)
CUSTOM
Type
CUSTOM
Details
separation of the layers, sat. aq. NaCl (20 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with sat. aq. NaCl (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was recrystallized from EtOH

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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